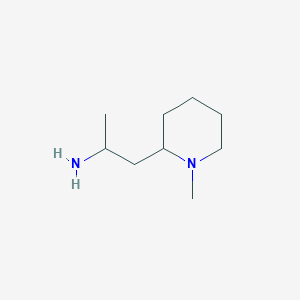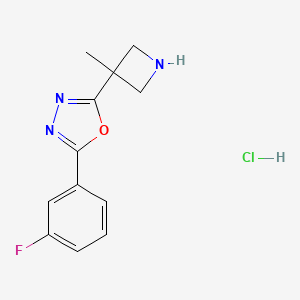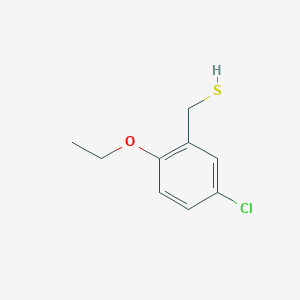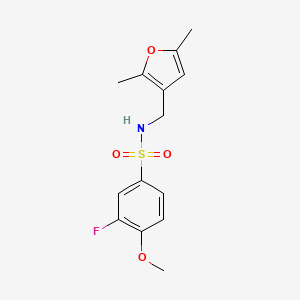![molecular formula C19H18N6O B2733644 N-(3-(2-甲基吡唑并[1,5-a]嘧啶-6-基)丙基)喹喔啉-6-甲酰胺 CAS No. 1797183-50-6](/img/structure/B2733644.png)
N-(3-(2-甲基吡唑并[1,5-a]嘧啶-6-基)丙基)喹喔啉-6-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide” is a compound that belongs to the family of pyrazolopyrimidines . Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds that form the central core of a variety of more complex chemical compounds . They have been identified as strategic compounds for optical applications due to their tunable photophysical properties .
Synthesis Analysis
The synthesis of pyrazolopyrimidines involves a two-step synthesis sequence starting from the appropriate methyl ketone . The compounds are synthesized in an overall yield of 67-93% by some variations of protocols . The synthesis involves the use of electron-donating groups (EDGs) at position 7 on the fused ring to improve both the absorption and emission behaviors .Molecular Structure Analysis
The molecular structure of pyrazolopyrimidines is characterized by a pyrazolo[1,5-a]pyrimidine core . The presence of electron-donating groups (EDGs) at position 7 on the fused ring is key to their photophysical properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolopyrimidines include a two-step synthesis sequence starting from the appropriate methyl ketone . The use of electron-donating groups (EDGs) at position 7 on the fused ring improves both the absorption and emission behaviors .Physical And Chemical Properties Analysis
Pyrazolopyrimidines have a molecular formula of C6H5N3 and a molar mass of 119.127 g·mol−1 . Their photophysical properties can be tuned, going from ε = 3320 M−1 cm−1 and ϕF = 0.01 to ε = 20 593 M−1 cm−1 and ϕF = 0.97 .科学研究应用
合成与生物活性
合成与抗肿瘤活性: Riyadh (2011) 的一项研究侧重于合成新型的含 N-芳基吡唑的烯胺酮,其对人乳腺癌和肝癌细胞系显示出显著的细胞毒性作用,与 5-氟尿嘧啶相当。这意味着在癌症研究和治疗中具有潜在的应用 (Riyadh, 2011)。
抗菌特性: 同一项研究还评估了其中一些化合物的抗菌活性,突出了它们在对抗微生物感染方面的潜力 (Riyadh, 2011)。
抗病毒和抗肿瘤特性: Petrie 等人 (1985) 的研究合成了 3,4,6-三取代吡唑并[3,4-d]嘧啶核糖核苷,其对体外麻疹表现出显著的活性,对白血病表现出中等的抗肿瘤活性 (Petrie et al., 1985)。
合成以用于潜在的治疗应用: Jachak 等人 (2006) 专注于吡唑并[3,4-d]嘧啶的合成,探索其在治疗应用中的潜力 (Jachak et al., 2006)。
医学应用的发现和开发
潜在的抗癌剂: Rahmouni 等人 (2016) 合成了一系列吡唑并嘧啶,对癌细胞系具有显着的细胞毒性作用,突出了它们作为抗癌剂的潜力 (Rahmouni et al., 2016)。
认知障碍的磷酸二酯酶抑制剂: Li 等人 (2016) 的一项研究从一组 3-氨基吡唑并[3,4-d]嘧啶酮中鉴定了有效且选择性的磷酸二酯酶 1 抑制剂,表明它们可用于治疗与各种疾病相关的认知缺陷 (Li et al., 2016)。
尿选择性 α1 肾上腺素受体拮抗剂: Elworthy 等人 (1997) 发现了新型芳基哌嗪作为 α1 肾上腺素受体亚型选择性拮抗剂,在治疗泌尿系统疾病方面具有潜在意义 (Elworthy et al., 1997)。
TGF-β I 型受体激酶的抑制剂: Jin 等人 (2014) 的研究重点是发现 TGF-β I 型受体激酶的有效抑制剂,可能用作癌症免疫治疗剂或抗纤维化剂 (Jin et al., 2014)。
药理和化学性质
5-羟色胺 3 型受体拮抗剂: Mahesh 等人 (2011) 的一项研究探讨了喹喔啉-2-甲酰胺作为 5-HT3 受体拮抗剂的合成,展示了它们在开发针对 5-羟色胺系统的药物方面的潜力 (Mahesh et al., 2011)。
腺苷受体拮抗剂: Lenzi 等人 (2009) 合成了 2-芳基吡唑并[4,3-d]嘧啶-7-酮衍生物,将它们识别为高效且选择性的人 A3 腺苷受体拮抗剂。这项研究提供了对受体-拮抗剂相互作用和潜在药物开发的见解 (Lenzi et al., 2009)。
作用机制
未来方向
Pyrazolopyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of these compounds , indicating a promising future for this family of compounds in various applications.
属性
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-13-9-18-23-11-14(12-25(18)24-13)3-2-6-22-19(26)15-4-5-16-17(10-15)21-8-7-20-16/h4-5,7-12H,2-3,6H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZUVVXGWDBIQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-5-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2733563.png)

![3-[[4-(3-Methoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol](/img/structure/B2733565.png)
![5-[4-(Aminomethyl)-4-phenylpiperidine-1-carbonyl]-1-ethylpiperidin-2-one;hydrochloride](/img/structure/B2733566.png)
![4-[[(Z)-2-Cyano-3-(4-phenoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2733567.png)
![[(R)-beta,3-Dimethylphenethyl]amine](/img/structure/B2733571.png)

![2-(Methylthio)benzo[d]thiazole methyl sulfate](/img/structure/B2733579.png)



![2-[8-(2-Chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetamide](/img/structure/B2733584.png)